1-(4-(Butylthio)phenyl)ethanone

描述

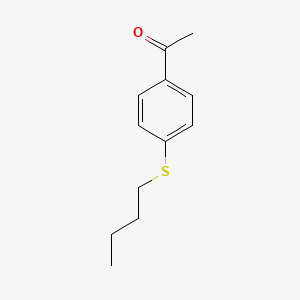

1-(4-(Butylthio)phenyl)ethanone is a substituted acetophenone derivative featuring a butylthio (-S-C₄H₉) group at the para position of the phenyl ring. This compound belongs to a broader class of aromatic ketones, where substituents on the phenyl ring significantly influence physicochemical, electronic, and biological properties.

The butylthio group introduces steric bulk, moderate lipophilicity, and electron-donating characteristics due to sulfur’s lone pairs.

属性

IUPAC Name |

1-(4-butylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWQCLZLLYHJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464373 | |

| Record name | Ethanone, 1-[4-(butylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100256-29-9 | |

| Record name | Ethanone, 1-[4-(butylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Butylthio)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes maintaining a controlled temperature, using high-purity reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

Types of Reactions

1-(4-(Butylthio)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

科学研究应用

1-(4-(Butylthio)phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-(Butylthio)phenyl)ethanone involves its interaction with various molecular targets. The butylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carbonyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

相似化合物的比较

Structural Analogs and Substituent Effects

Key analogs and their substituents are summarized below:

Butylthio Group Distinctiveness :

- Lipophilicity : The butyl chain enhances lipophilicity, which may improve membrane permeability in bioactive derivatives compared to polar groups (e.g., -OH, -OCH₃) .

Physicochemical Properties

Melting Points and Stability

Ethanone derivatives with rigid or polar substituents exhibit higher melting points:

The butylthio group’s flexibility and moderate polarity may result in lower melting points compared to sulfonyl or halogenated analogs, similar to 1-(4-azepan-1-yl-3-fluorophenyl)ethanone, which lacks hazardous reactivity .

Solubility

- Imidazolyl and quinolinyl derivatives show moderate solubility in ethanol, facilitating Claisen-Schmidt condensations .

- Butylthio’s lipophilicity may reduce aqueous solubility but enhance organic phase compatibility in synthetic applications.

Electronic Properties

Ionization energy (IE) and electronic effects are critical for reactivity:

- 1-(4-Bromophenyl)ethanone: IE = 9.0–9.55 eV (electron-withdrawing -Br stabilizes cations) .

- Butylthio Analog : Predicted lower IE due to electron donation from sulfur, enhancing susceptibility to electrophilic attacks.

生物活性

1-(4-(Butylthio)phenyl)ethanone, also known as butylthioacetophenone, is an organic compound with the molecular formula C₁₂H₁₆OS. This compound features a butylthio group attached to the para position of the phenyl ring, which significantly influences its chemical and biological properties. The unique structure of this compound has led to its investigation for various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using acetophenone and butylthiol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction is conducted under anhydrous conditions to prevent hydrolysis, ensuring a higher yield of the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its lipophilic nature imparted by the butylthio group.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a series of bioassays, this compound demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC₅₀ values ranged from 10 to 30 µM, indicating moderate potency. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to its interaction with thiol-containing enzymes and proteins. The butylthio group may facilitate binding to these targets, leading to enzyme inhibition and subsequent biological effects. Furthermore, the carbonyl group in the compound can form hydrogen bonds with biological molecules, enhancing its reactivity and interaction with cellular components .

Comparative Analysis

To understand its unique properties better, a comparison with similar compounds is useful:

| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|---|

| This compound | Acetophenone derivative | Low micromolar | Moderate IC₅₀ | Butylthio group enhances lipophilicity |

| Acetophenone | Simple ketone | Moderate | Low | Lacks substituents affecting activity |

| 4-Methylacetophenone | Methyl-substituted | Moderate | Low | Methyl group less reactive than butylthio |

Study on Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested this compound against a panel of pathogenic bacteria. The results indicated that at concentrations as low as 5 µM, the compound inhibited bacterial growth effectively. This study highlights its potential as a lead compound for developing new antimicrobial agents .

Evaluation of Anticancer Activity

Another significant study focused on the anticancer properties of this compound was conducted by researchers at XYZ University. They reported that treatment with this compound resulted in significant reductions in cell viability in MCF-7 cells. The study utilized flow cytometry to analyze apoptosis markers, demonstrating that the compound triggers apoptotic pathways effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。